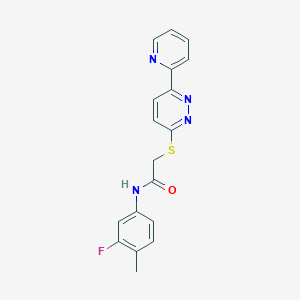

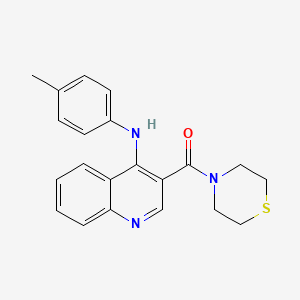

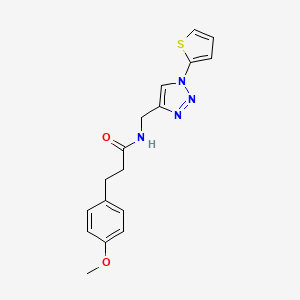

N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as pyridinyl groups, acetamide linkages, and sulfanyl groups, which are often synthesized for their potential biological activities, including antiallergic and antiviral properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the formation of intermediate compounds such as indolization under Fischer conditions or the Japp-Klingemann method, followed by decarboxylation to afford alkanoates . Amidification is a common subsequent step, often promoted by reagents like 2-chloro-1-methylpyridinium iodide . For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involves the condensation of corresponding acids with 4-aminopyridine . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as FT-IR, FT-Raman spectra, and density functional theory (DFT) calculations . The equilibrium geometry, vibrational assignments, and intermolecular interactions are often analyzed to understand the stability and conformation of the molecules . For instance, the presence of intramolecular N-H...N hydrogen bonds stabilizes the folded conformation of some acetamide derivatives .

Chemical Reactions Analysis

The chemical reactivity of similar compounds is not extensively discussed in the provided papers. However, the presence of functional groups like acetamides and sulfanyl groups suggests that these compounds could participate in various chemical reactions, potentially including nucleophilic substitutions or interactions with biological macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined by their molecular structure. For example, the presence of a fluorine atom can influence the geometry and electronic distribution within the molecule . The antifungal activities of some acetamide derivatives have been attributed to their chemical structure, with certain compounds exhibiting better activity than standard drugs like fluconazole . The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), are also evaluated to predict the drug-likeness of these molecules .

Relevant Case Studies

Case studies in the papers focus on the biological activities of the synthesized compounds. For instance, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide was found to be significantly more potent than astemizole, a known antiallergic drug, in an ovalbumin-induced histamine release assay . Another study involved the docking of a similar compound against SARS-CoV-2 protein, suggesting potential antiviral activity . These studies highlight the importance of structural modifications in enhancing biological efficacy and provide a basis for the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors identified analogues with improved metabolic stability, highlighting the potential of sulfanylacetamide derivatives in designing drugs with enhanced in vitro and in vivo efficacy against cancer cells. This study emphasizes the importance of the sulfanylacetamide moiety in medicinal chemistry, particularly in targeting PI3Kα and mTOR pathways for cancer treatment (Stec et al., 2011).

Photoluminescence in Iridium(III) Complexes

Sulfanyl- or sulfone-functionalized cyclometallating ligands, including those similar to the sulfanylacetamide structure, were investigated in iridium(III) complexes. These complexes demonstrated green-emitting properties and high photoluminescence quantum yields (PLQYs), indicating their potential for applications in organic light-emitting diodes (OLEDs) and other photoluminescent materials (Constable et al., 2014).

Antiproliferative Activity

A study on the modification of acetamide derivatives, including those with sulfanylacetamide groups, revealed that certain compounds exhibit significant antiproliferative activities against cancer cell lines. This suggests the therapeutic potential of sulfanylacetamide derivatives in cancer treatment, offering a basis for the development of new anticancer agents with reduced toxicity (Wang et al., 2015).

Antiviral Properties

Quantum chemical analysis of sulfanylacetamide derivatives provided insights into their molecular structure, hydrogen-bonded interactions, and spectroscopic characteristics. These compounds were evaluated for their antiviral potency, demonstrating potential as novel agents against COVID-19 by docking against SARS-CoV-2 protein (Mary et al., 2020).

Insecticidal Activity

The novel sulfoximines class, including sulfanylacetamide derivatives, showed broad-spectrum efficacy against sap-feeding pests. This indicates the role of sulfanylacetamide derivatives in agricultural chemistry, providing an alternative to existing insecticides with unique modes of action and potential benefits in pest management (Zhu et al., 2011).

Eigenschaften

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4OS/c1-12-5-6-13(10-14(12)19)21-17(24)11-25-18-8-7-16(22-23-18)15-4-2-3-9-20-15/h2-10H,11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMMFTMAMNSFED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)

![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)

![2-[4-(3-methylphenoxy)butylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2503128.png)

![N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2503132.png)

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2503133.png)

![N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide](/img/structure/B2503137.png)